molecular formula C22H20F3N3O B2383249 N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide CAS No. 620543-83-1

N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide

Cat. No. B2383249
CAS RN: 620543-83-1
M. Wt: 399.417
InChI Key: DQBBTNPMAKJEIT-UHFFFAOYSA-N
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Description

“N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide” is a chemical compound . It is a white solid and is soluble in most organic solvents . The compound is unstable to aqueous conditions and prolonged exposure to silica or alumina .


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 36–38°C . It is soluble in most organic solvents . The compound is unstable to aqueous conditions and prolonged exposure to silica or alumina . It is stable at −20°C for 8 weeks, but long-term storage at −78°C is recommended to preserve purity . Above 55°C, noticeable degradation occurs within an hour .

Scientific Research Applications

Chain-Growth Polycondensation and Block Copolymer Synthesis

Research by Yokozawa et al. (2002) demonstrated the synthesis of well-defined poly(p-benzamide) with low polydispersity and the creation of a block copolymer containing this aramide. This study highlights the utility of specific synthesis approaches for creating polymers with precise molecular weight control, which could be critical in materials science for developing new polymer-based materials with tailored properties (Yokozawa et al., 2002).

Electrochemical Synthesis of Heterocycles

Qian et al. (2017) introduced a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines, important compounds in pharmaceuticals and organic materials, through TEMPO-catalyzed electrolytic C–H thiolation. This method represents a significant advancement in the green synthesis of heterocyclic compounds, offering a more environmentally friendly alternative to traditional synthesis techniques (Qian et al., 2017).

Coordination Networks and Nonlinear Optical Properties

Liao et al. (2013) explored the hydrothermal synthesis method to combine tetrazolate-yl acylamide tectons with cadmium dichloride, leading to crystalline coordination networks with significant second harmonic generation (SHG) efficiencies. This research underlines the potential of these materials in the field of nonlinear optics, which could be pivotal for developing new optical devices (Liao et al., 2013).

Antiplasmodial Activities of Acyl Derivatives

Hermann et al. (2021) investigated the antiplasmodial activities of N-acylated furazan-3-amines against Plasmodium falciparum, revealing the importance of the acyl moiety's nature on the activity. This study is crucial for medicinal chemistry, suggesting new pathways for developing antimalarial drugs (Hermann et al., 2021).

Synthesis of Benzothiazole Derivatives as Corrosion Inhibitors

Hu et al. (2016) synthesized benzothiazole derivatives to investigate their corrosion inhibiting effect against steel in HCl solution. The study provides insights into the applications of organic compounds in protecting metals from corrosion, highlighting their potential in industrial applications (Hu et al., 2016).

Safety and Hazards

This compound exhibits mutagenic activity in bacteria, albeit at a lower level than other members of the anomeric amide reagent class . Appropriate ventilation and personal protective equipment should be employed to minimize exposure and/or ingestion .

Future Directions

N-trifluoromethyl azoles have excellent aqueous stability and can show increased metabolic stability and Caco-2 permeability compared to their N-methyl analogues . They can serve as bioisosteres of N-iso-propyl and N-tert-butyl azoles . Consequently, N-trifluoromethyl azoles are valuable substructures to be considered in medicinal chemistry .

properties

IUPAC Name

N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O/c23-22(24,25)20-18-8-4-5-9-19(18)28(27-20)17-12-10-16(11-13-17)21(29)26-14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBBTNPMAKJEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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